Indicine hydrochloride
Description
Historical Context of Pyrrolizidine (B1209537) Alkaloid Investigation
The scientific investigation of pyrrolizidine alkaloids has a long history, initially driven by their widespread and potent toxicity to both livestock and humans. nih.govnih.gov PAs are secondary metabolites found in thousands of plant species across families such as Asteraceae, Boraginaceae, and Fabaceae. mdpi.comnih.gov Historically, incidents of poisoning occurred through the contamination of food sources like grain, milk, and honey, leading to significant health concerns worldwide and prompting extensive research into their chemistry and toxicology. nih.govmazums.ac.ir
Early research focused on identifying the toxic principles in these plants and understanding the mechanisms of their toxicity, particularly their hepatotoxicity (liver damage). nih.gov These foundational toxicological studies were crucial in characterizing the risks associated with PA-containing plants. mazums.ac.ir This body of work established that the biological activity of many PAs is linked to their metabolic activation in the liver to reactive pyrrolic metabolites. evitachem.com
Evolution of Research Focus on Indicine (B129459) Hydrochloride and Analogs
Amid the extensive research on PA toxicity, some alkaloids demonstrated other significant biological activities, leading to a shift in research focus. Indicine, a monoester pyrrolizidine alkaloid, and its N-oxide form, Indicine N-oxide, emerged as compounds of particular interest for their potential antitumor properties. evitachem.comchemicalbook.com Indicine N-oxide is isolated from plants such as Heliotropium indicum. chemicalbook.com
The discovery that Indicine N-oxide possessed activity against murine leukemia models spurred its development as a potential anticancer agent. nih.gov This led to dedicated research programs and clinical trials to evaluate its properties. chemicalbook.comnih.gov It is believed that the antitumor activity is mediated through antimitotic effects and chromosomal damage. nih.gov Specifically, research suggests that Indicine N-oxide acts as a prodrug, being metabolized in the body to the active compound, indicine. evitachem.com The mechanism of action has been linked to the inhibition of microtubule assembly, a critical process for cell division. nih.govevitachem.com
This promising antitumor activity prompted further synthetic and medicinal chemistry studies. Researchers began to synthesize indicine, its diastereomers, and other analogs to investigate the structure-activity relationship and to potentially develop derivatives with improved pharmacological profiles. medchemexpress.comoup.com The study of analogs like Intermedine (B191556) N-oxide, which also shows anticancer activity, has been valuable for comparing activities and understanding the structural requirements for the desired biological effect within this class of compounds. evitachem.commedchemexpress.com
Interactive Data Tables
Table 1: Properties of Selected Pyrrolizidine Alkaloids
| Compound Name | CAS Number | Molecular Formula | Key Research Finding |
| Indicine | 480-82-0 | C₁₅H₂₅NO₅ | Antitumor agent explored for its ability to inhibit microtubule formation. evitachem.com |
| Indicine N-oxide | 41708-76-3 | C₁₅H₂₅NO₆ | Prodrug of indicine with antitumor activity; selected for development based on activity in murine leukemia models. evitachem.comnih.gov |
| Indicine hydrochloride | 1195140-94-3 | C₁₅H₂₅NO₅·HCl | Hydrochloride salt of indicine. biosynth.com |
| Heliotrine | 303-33-3 | C₁₆H₂₇NO₅ | Pyrrolizidine alkaloid known for its hepatotoxicity. evitachem.com |
| Intermedine N-oxide | 95462-14-9 | C₁₅H₂₅NO₆ | Analog of Indicine N-oxide investigated for potential antitumor activity. evitachem.commedchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5.ClH/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16;/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3;1H/t10-,12+,13+,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOMIMCFYJPYAD-PLHSDILMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Abundance and Biosynthetic Pathways
Botanical Sources of Indicine (B129459) Hydrochloride
Indicine hydrochloride is a naturally occurring chemical compound primarily isolated from plants of the Boraginaceae family. researchgate.net The principal botanical source of this alkaloid is Heliotropium indicum, a plant commonly known as Indian heliotrope. researchgate.net This species is distributed across tropical and temperate regions of the world. Pyrrolizidine (B1209537) alkaloids, the class of compounds to which indicine belongs, are found in several plant families, including Asteraceae, Fabaceae, and Apocynaceae, but Heliotropium species are particularly recognized producers. egpat.comnih.gov Research has confirmed the presence of indicine and its N-oxide form in the aerial parts, roots, and seeds of Heliotropium indicum. researchgate.net
Chemotypes and Alkaloid Profiles in Natural Isolates
The alkaloid profile of Heliotropium indicum is complex, with indicine being one of many related compounds present in the plant. While distinct chemotypes based on the dominant alkaloid are known for other pyrrolizidine alkaloid-producing species, the literature on H. indicum focuses on the general diversity of its alkaloid content. universiteitleiden.nl The composition can vary, but typically includes a range of other pyrrolizidine alkaloids alongside indicine.
The aerial parts of the plant contain indicine as a principal alkaloid, along with others such as indicine N-oxide, acetyl indicine, indicinine, echinitine, heleurine, heliotrine, lasiocarpine (B1674526), and supinine. The roots have been found to contain helindicine and lycopsamine (B1675737). researchgate.net This diversity of related structures within a single plant is characteristic of species that produce pyrrolizidine alkaloids.
Table 1: Alkaloids Identified in Heliotropium indicum
| Compound Name | Plant Part(s) Found |
|---|---|
| Indicine | Aerial Parts |
| Indicine N-oxide | Aerial Parts, Seeds |
| Acetyl indicine | Aerial Parts |
| Indicinine | Aerial Parts |
| Echinitine | Aerial Parts |
| Heleurine | Aerial Parts |
| Heliotrine | Aerial Parts, Seeds |
| Lasiocarpine | Aerial Parts |
| Supinine | Aerial Parts |
| Helindicine | Roots |
| Lycopsamine | Roots |
| Cynoglossine | Seeds |
Enzymatic and Metabolic Pathways for Indicine Biosynthesis
The biosynthesis of pyrrolizidine alkaloids like indicine is a multi-step process involving several precursors and key enzymatic reactions. The pathway can be broadly divided into the formation of its two constituent parts: the bicyclic necine base and the necic acid moiety, which are then esterified. researchgate.net
Precursor Incorporation and Conversion Mechanisms
The biosynthesis of the necine base, the core structure of all pyrrolizidine alkaloids, begins with amino acids. egpat.com In Heliotropium species, the precursor for the necine base is putrescine, which is derived from the amino acid arginine. uni-bonn.de Putrescine and the aminobutyl group from spermidine serve as the foundational molecules. pnas.org
These precursors are utilized to form the first pathway-specific intermediate, the symmetric triamine known as homospermidine. uni-bonn.de This intermediate is then oxidized and cyclizes to form the characteristic bicyclic pyrrolizidine ring system, which is further modified to produce necine bases like retronecine (B1221780) and heliotridine. uni-bonn.de The necic acid portion of the indicine molecule is derived from other common amino acids, such as L-isoleucine. universiteitleiden.nl The final step in the biosynthesis is the esterification of the necine base with the necic acid.
Homospermidine Synthase and Related Enzymes in Pyrrolizidine Alkaloid Biosynthesis
The key enzyme that marks the entry point into the pyrrolizidine alkaloid pathway is homospermidine synthase (HSS). nih.govoup.com This enzyme is responsible for catalyzing the first committed step in the biosynthesis of the necine base. nih.govnih.gov HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, resulting in the formation of homospermidine. uni-bonn.depnas.org
The resulting homospermidine is exclusively channeled into the synthesis of the necine base moiety. nih.gov Studies have shown that in Heliotropium indicum, HSS is expressed in the shoots, specifically in the lower epidermis of young leaves, which is consistent with the shoots being the site of pyrrolizidine alkaloid synthesis in this species. nih.govuni-bonn.deoup.com
Genetic studies have revealed that homospermidine synthase evolved through the duplication of a gene encoding deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism found in all eukaryotes. pnas.orgnih.govpnas.org This evolutionary recruitment of a gene from primary metabolism provided the genetic foundation for the development of the specialized pyrrolizidine alkaloid biosynthetic pathway in plants. pnas.org
Synthetic Methodologies and Chemical Derivatization
Total Synthesis Approaches for Indicine (B129459) Hydrochloride
The complete chemical synthesis of indicine hydrochloride from basic starting materials is a challenging endeavor that requires precise control over stereochemistry. Researchers have explored various routes to construct the characteristic pyrrolizidine (B1209537) core and introduce the necessary functional groups with the correct spatial orientation.
Stereoselective and Enantioselective Routes
The biological activity of indicine is intrinsically linked to its specific three-dimensional structure. Therefore, stereoselective and enantioselective syntheses are paramount to obtaining the desired biologically active enantiomer, (+)-indicine. A notable enantioselective total synthesis of the unsaturated pyrrolizidine alkaloid (+)-amabiline highlights a convergent approach that could be adapted for indicine synthesis. nih.gov This strategy involves the synthesis of key chiral fragments that are later combined to form the final molecule. Such approaches often utilize chiral catalysts or auxiliaries to guide the formation of specific stereoisomers.
Semi-Synthetic Conversion of Indicine N-Oxide to this compound
A more common and often more practical approach to obtaining indicine is through the semi-synthesis from its naturally more abundant precursor, indicine N-oxide. This process primarily involves the reduction of the N-oxide functionality.
Reduction Methodologies for N-Oxide Derivatives
The conversion of indicine N-oxide to indicine is a reductive process. In biological systems, this reduction is known to be catalyzed by enzymes in the liver and by gut flora. mdpi.comnih.gov For chemical synthesis, various reducing agents can be employed. Milder reagents such as sodium hydrosulfite and indigocarmine-based redox resins have been utilized for the reduction of pyrrolizidine alkaloid N-oxides. mdpi.com Another common method involves the use of zinc dust in the presence of an acid, such as sulfuric acid. mdpi.com The choice of reducing agent is critical to ensure the selective reduction of the N-oxide without affecting other functional groups within the molecule.
The following table summarizes some of the reagents used for the reduction of pyrrolizidine alkaloid N-oxides:
| Reducing Agent | Reference |
| Zinc/Sulfuric Acid | mdpi.com |
| Sodium Hydrosulfite | mdpi.com |
| Indigocarmine-based redox resins | mdpi.com |
Catalytic Systems in Derivatization Processes
Synthesis of Indicine Analogs and Derivatives for Research
To explore the structure-activity relationships (SAR) of indicine and to develop new compounds with potentially improved therapeutic properties, chemists synthesize a variety of analogs and derivatives. These modifications can involve changes to the pyrrolizidine core, the necic acid side chain, or the stereochemistry of the molecule.
One study describes the synthesis of indicine, intermedine (B191556), lycopsamine (B1675737), and their N-oxides, along with other non-natural analogs, for screening in the P388 lymphocytic leukemia system. up.ac.za This research aimed to understand which parts of the molecule are essential for its antitumor activity. The synthesis of these analogs often follows similar synthetic routes to that of the parent compound, with modifications made to the starting materials or reagents to introduce the desired structural changes. The biological evaluation of these synthesized analogs provides valuable data for medicinal chemists to design more potent and less toxic therapeutic agents. nih.govresearchgate.net
Design Principles for Structural Modification
The structural modification of natural products like indicine, a pyrrolizidine alkaloid, is a fundamental strategy in medicinal chemistry aimed at enhancing therapeutic properties while minimizing undesirable effects. The design principles for modifying the indicine scaffold are guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural features of the molecule influence its biological activity. Although detailed SAR studies specifically for this compound are not extensively published in publicly available literature, general principles of natural product modification can be applied.
The primary goals for the structural modification of indicine would include:
Enhancing Potency: Modifications are designed to improve the interaction of the molecule with its biological target. This could involve altering substituent groups to increase binding affinity or to orient the molecule more favorably within a receptor's active site.
Optimizing Pharmacokinetic Properties: Changes to the indicine structure can be made to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This might involve altering lipophilicity to enhance cell membrane permeability or introducing functional groups that modulate metabolic stability.
Reducing Toxicity: A key driver for modifying pyrrolizidine alkaloids is the reduction of their inherent hepatotoxicity, which is often associated with the formation of reactive pyrrolic esters. Modifications might focus on altering the necine base or the necic acid moiety to prevent the metabolic activation that leads to toxicity.
Strategies for achieving these goals often involve the synthesis of a library of analogues where systematic changes are made to the parent structure. These changes can include:
Modification of the Necic Acid Moiety: The ester side chain of indicine is a prime target for modification. Altering the stereochemistry, chain length, or functional groups of the necic acid can significantly impact biological activity.
Derivatization of Hydroxyl Groups: Indicine possesses several hydroxyl groups that can be sites for derivatization, such as esterification or etherification, to alter solubility and pharmacokinetic properties.
The data from screening these analogues for biological activity are then used to build a more comprehensive understanding of the SAR for the indicine scaffold, guiding further rounds of rational drug design.
Exploration of Novel Pyrrolizidine Frameworks
The exploration of novel pyrrolizidine frameworks inspired by indicine is a forward-looking approach in drug discovery. This involves using the fundamental pyrrolizidine scaffold of indicine as a starting point for the design and synthesis of entirely new classes of compounds that may retain or improve upon the desirable biological activities of the parent molecule while exhibiting a more favorable safety profile.
The rationale behind exploring novel frameworks includes:
Scaffold Hopping: This strategy involves replacing the core pyrrolizidine structure with other heterocyclic systems that can mimic its spatial arrangement and key pharmacophoric features. The goal is to identify new scaffolds that are synthetically more accessible, have better drug-like properties, or lack the inherent toxicities associated with the pyrrolizidine ring system.
Combinatorial Chemistry: By using the pyrrolizidine nucleus as a central scaffold, combinatorial chemistry techniques can be employed to generate large libraries of diverse compounds. This is achieved by reacting the scaffold with a wide variety of building blocks, leading to the rapid exploration of chemical space around the core structure.
Fragment-Based Drug Design: In this approach, the indicine molecule can be deconstructed into its key structural fragments. These fragments can then be optimized individually for their interaction with a biological target before being reassembled into novel molecules. This can lead to the development of compounds with improved binding affinity and specificity.
The synthesis of these novel frameworks often relies on modern synthetic organic chemistry methods that allow for the efficient construction of complex heterocyclic systems. While specific examples of novel pyrrolizidine frameworks explicitly derived from indicine are not widely reported in the available literature, the principles of scaffold innovation are a standard part of modern drug discovery programs. The ultimate aim is to leverage the biological activity of a natural product like indicine to inspire the creation of new chemical entities with superior therapeutic potential.
Molecular and Cellular Mechanisms of Action Preclinical Investigations
Interaction with Subcellular Structures and Macromolecules
Preclinical investigations into the molecular mechanisms of indicine (B129459) hydrochloride have often utilized its parent compound, indicine N-oxide. These studies have revealed significant interactions with key subcellular components, namely microtubules and nucleic acids, which are fundamental to cell division and function.
Microtubule Dynamics Modulation
Indicine N-oxide has been shown to directly interfere with microtubule dynamics, a critical process for mitotic spindle formation and cell division. Research indicates that indicine N-oxide acts as a microtubule-destabilizing agent. It binds to tubulin, the protein subunit of microtubules, at a site distinct from those of other well-known microtubule agents like colchicine and taxol. This binding inhibits the assembly of tubulin into microtubules and can lead to the depolymerization of existing microtubules.
Table 1: Effect of Indicine N-oxide on Microtubule Dynamics
| Parameter | Observation | Reference |
| Binding Target | Tubulin | |
| Binding Site | Distinct from colchicine and taxol binding sites | |
| Effect on Assembly | Inhibition of microtubule assembly | |
| Effect on Polymer Mass | Decreased polymer mass of purified tubulin and MAP-rich tubulin | |
| Cell Cycle Arrest | Mitotic arrest (at IC50 concentrations) | |
| High Concentration Effect | Severe depolymerization of interphase and spindle microtubules |
Nucleic Acid Intercalation and Adduct Formation
In addition to its effects on microtubules, indicine N-oxide has been observed to interact with nucleic acids. Studies utilizing pUC18 plasmid DNA have demonstrated that indicine N-oxide can induce DNA cleavage. While the precise mechanism of this cleavage has not been fully elucidated in the available literature, it suggests a direct or indirect interaction with DNA.
The ability of a compound to intercalate between the base pairs of DNA or to form adducts (covalent bonds) with DNA can lead to conformational changes, disruption of DNA replication and transcription, and ultimately, cell death. The observed DNA cleavage by indicine N-oxide is consistent with a mechanism that compromises the structural integrity of DNA. However, detailed studies characterizing the specific nature of this interaction, such as the formation of intercalating complexes or specific DNA adducts by indicine hydrochloride itself, are not extensively available in the reviewed literature.
Enzymatic Inhibition and Activation Studies
The interaction of this compound with specific enzyme systems is a critical area of its molecular mechanism, though detailed studies are limited in publicly accessible literature.
Target Identification of Enzyme Systems
While the primary cytotoxic mechanisms appear to be linked to microtubule disruption and potential DNA damage, the broader enzymatic targets of this compound have not been comprehensively identified. Pyrrolizidine (B1209537) alkaloids, the class of compounds to which indicine belongs, are known to be metabolized by cytochrome P450 enzymes in the liver, which can lead to the formation of reactive metabolites. These metabolites are capable of interacting with various cellular macromolecules, including enzymes. However, specific enzyme systems that are directly inhibited or activated by this compound, leading to its pharmacological effects, require further investigation.
Kinetic Analysis of Enzyme-Compound Interactions
Detailed kinetic analyses of the interactions between this compound and specific enzymes are not well-documented in the available research. Such studies would be crucial to understanding the nature of any enzymatic inhibition or activation, including determining parameters such as the inhibition constant (Ki) or activation constant (Ka), and elucidating the type of interaction (e.g., competitive, non-competitive, or uncompetitive). Without identification of specific enzyme targets, kinetic studies remain a prospective area of research.
Cellular Signaling Pathway Perturbations
The disruption of fundamental cellular processes such as microtubule dynamics and DNA integrity by indicine and its derivatives invariably leads to the perturbation of various cellular signaling pathways. For instance, mitotic arrest induced by microtubule-targeting agents typically activates the spindle assembly checkpoint, a signaling cascade that prevents the cell from proceeding into anaphase until all chromosomes are correctly attached to the mitotic spindle. Prolonged activation of this checkpoint can trigger apoptotic pathways.
Furthermore, DNA damage is a potent activator of signaling pathways mediated by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These pathways can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, induce apoptosis. While it is plausible that this compound perturbs these and other signaling pathways related to cell stress and death, specific studies detailing the effects of this compound on particular signaling cascades are not extensively reported.
Receptor Binding and Agonist/Antagonist Activity (e.g., α2-Adrenergic Receptors)
Current preclinical research has not established a direct interaction between this compound or indicine N-oxide and α2-adrenergic receptors. While the broader class of pyrrolizidine alkaloids has been investigated for various biological activities, specific binding affinity or agonist/antagonist activity at α2-adrenergic receptors has not been reported for this compound. Computational studies on over 200 pyrrolizidine alkaloids predicted with high probability that their biological target is the muscarinic acetylcholine receptor M1, suggesting a potential for antagonist activity at this receptor nih.gov. However, this finding is for the broader class of compounds and has not been specifically confirmed for this compound.
Downstream Signaling Cascade Analysis in Cellular Models
Detailed analyses of the specific downstream signaling cascades initiated by this compound in cellular models are not extensively documented in the available scientific literature. However, based on the known mechanisms of the broader class of pyrrolizidine alkaloids, it is understood that they can trigger apoptosis through both extrinsic and intrinsic pathways researchgate.net.
The extrinsic pathway is initiated by the binding of death ligands, such as Tumor Necrosis Factor (TNF) and Fas Ligand (FasL), to their respective receptors on the cell surface (TNFR and FasR) researchgate.net. This binding leads to the formation of a death-inducing signaling complex and the subsequent activation of initiator caspases, such as caspase-8 and caspase-10 researchgate.net. The intrinsic, or mitochondrial, pathway is another route through which these compounds can induce apoptosis researchgate.net.
While these general pathways are established for pyrrolizidine alkaloids, specific studies detailing the complete downstream signaling cascade modulated by this compound in various cellular models are needed for a more comprehensive understanding.
Cellular Processes Affected in Preclinical Models
Preclinical studies have demonstrated that indicine N-oxide, the parent compound of this compound, significantly impacts key cellular processes, leading to its cytotoxic effects. These processes primarily include the modulation of the cell cycle and the induction of programmed cell death.
Cell Cycle Modulation Studies
Research has shown that indicine N-oxide inhibits the proliferation of various cancer cell lines by arresting the cell cycle at a specific phase nih.gov. At its half-maximal inhibitory concentration, indicine N-oxide has been observed to block the progression of the cell cycle at mitosis nih.gov. This antimitotic effect is a key component of its antitumor activity nih.gov. The interference with the mitotic phase of the cell cycle disrupts normal cell division, ultimately leading to a halt in cancer cell proliferation.
Table 1: Effect of Indicine N-oxide on Cell Cycle Progression
| Cell Line | Effect on Cell Cycle | Reference |
| Various Cancer Cell Lines | Blocks progression at mitosis | nih.gov |
Apoptosis and Programmed Cell Death Induction Mechanisms in Cell Lines
The cytotoxic activity of indicine N-oxide is also attributed to its ability to induce apoptosis, or programmed cell death. The underlying mechanisms for this induction involve direct damage to cellular components. Studies have revealed that the toxic effects of indicine N-oxide are due to its DNA-damaging capabilities and its ability to depolymerize microtubules nih.gov.
The interaction of indicine N-oxide with DNA was confirmed through computational analysis, which predicted its binding site at the minor groove of the DNA molecule nih.gov. Furthermore, experimental evidence showed that it could induce cleavage of DNA nih.gov. In addition to its effects on DNA, indicine N-oxide also targets the cellular cytoskeleton by binding to tubulin at a distinct site, which leads to the inhibition of microtubule assembly nih.gov. This disruption of the microtubule network further contributes to the induction of apoptosis.
The broader family of pyrrolizidine alkaloids is known to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways researchgate.net. The extrinsic pathway involves the activation of cell surface death receptors, while the intrinsic pathway involves the mitochondria.
Table 2: Mechanisms of Apoptosis Induction by Indicine N-oxide
| Mechanism | Target | Consequence | Reference |
| DNA Damage | DNA | Cleavage and binding to the minor groove | nih.gov |
| Microtubule Disruption | Tubulin | Inhibition of microtubule assembly | nih.gov |
| Apoptotic Pathway Induction | Death Receptors, Mitochondria | Activation of extrinsic and intrinsic pathways (general for pyrrolizidine alkaloids) | researchgate.net |
Preclinical Pharmacokinetics and Biotransformation
Absorption and Distribution in Preclinical Animal Models
The absorption and distribution kinetics determine the concentration and duration of a compound's presence at its site of action and in other tissues. For indicine (B129459), these processes are intricately linked to the administration of its more stable precursor, indicine N-oxide.
Tissue-Specific Accumulation and Clearance in Animal Systems
Following the administration of indicine N-oxide in preclinical models, its metabolite, indicine, is detectable in systemic circulation and is subsequently eliminated.
Plasma and Urine: In rabbits, indicine can be identified in the plasma and is excreted in the urine in a manner dependent on the dose of indicine N-oxide administered intravenously. nih.gov Oral administration of indicine N-oxide results in higher plasma concentrations and increased urinary excretion of indicine compared to intravenous delivery. nih.gov
Biliary Excretion: Studies indicate that indicine N-oxide is not actively secreted into the bile. It is theorized that following intravenous administration, the compound may passively diffuse into the gut. nih.gov
While these findings confirm systemic exposure and renal clearance of indicine, specific studies detailing its accumulation in and clearance from various tissues (e.g., liver, kidney, spleen) are not extensively detailed in the reviewed literature. The table below summarizes the key pharmacokinetic observations for indicine following indicine N-oxide administration in rabbits.
| Parameter | Route of Administration | Observation | Source |
| Indicine Detection | Intravenous (I.V.) | Detected in plasma and urine in a dose-dependent manner. | nih.gov |
| Indicine Concentration | Oral (P.O.) | Increased plasma concentration and urinary excretion compared to I.V. route. | nih.gov |
| Biliary Secretion | Intravenous (I.V.) | Not actively excreted in bile; passive diffusion into the gut is likely. | nih.gov |
Permeability Studies in In Vitro and Ex Vivo Models
To predict the oral absorption of compounds, in vitro and ex vivo models that mimic the intestinal barrier are commonly employed.
In Vitro Models: The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model. creative-bioarray.comnih.gov When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and transporter proteins, simulating the human intestinal epithelium. nih.govnih.govenamine.net The apparent permeability coefficient (Papp) of a compound across this monolayer is measured to predict its in vivo absorption. nih.govslideshare.net While this is a standard method, specific studies reporting the Papp value for indicine hydrochloride are not available in the reviewed scientific literature.
Ex Vivo Models: An alternative approach involves using isolated intestinal segments from animals in perfusion systems. dissolutiontech.com These models have the advantage of retaining the complex cellular composition and mucus layer of the native intestine. dissolutiontech.com As with in vitro models, specific permeability data for this compound using ex vivo systems has not been reported in the available literature.
Metabolic Fate and Biotransformation Pathways
The biotransformation of indicine N-oxide is a critical step that precedes the metabolic fate of indicine itself. This process involves multiple biological systems and enzymatic reactions.
Enzymatic Reduction of Indicine N-Oxide to Indicine
The conversion of the N-oxide form to the free base is a key metabolic event. Research has shown that indicine N-oxide is metabolized to indicine in both rabbits and humans. nih.gov This biotransformation is an anaerobic reduction reaction. nih.gov In vitro studies have demonstrated that this reduction is catalyzed by enzymes present in both the hepatic microsomal fraction and the gut flora. nih.gov Further investigations in whole-animal models suggest that the gut microbiota plays a predominant role in this metabolic reduction in rabbits. nih.gov
Phase I and Phase II Metabolism in Hepatic Microsomal Fractions and Gut Microbiota
Drug metabolism is typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which serve to make compounds more water-soluble for excretion. usmlestrike.comfiveable.melongdom.org
Hepatic Microsomal Metabolism: The liver is a primary site for drug metabolism, with the cytochrome P450 (CYP450) family of enzymes, located in the endoplasmic reticulum of hepatocytes (microsomes), playing a central role in Phase I oxidation reactions. nih.govnih.govnews-medical.netgpnotebook.com Following the reduction from indicine N-oxide, indicine, as a pyrrolizidine (B1209537) alkaloid, is expected to be a substrate for these hepatic enzymes. While the specific CYP isoforms involved in indicine metabolism have not been detailed, the metabolism of other indole-containing compounds has been shown to be mediated by enzymes such as CYP2E1 in rats. nih.govnih.gov
Gut Microbiota Metabolism: The gut microbiome possesses a vast metabolic capacity that complements human enzymes. nih.gov As established, the gut flora is significantly involved in the initial reduction of indicine N-oxide to indicine. nih.gov The influence of antibiotics like neomycin and erythromycin, which diminish anaerobic gut bacteria, leads to decreased plasma levels and reduced urinary excretion of indicine, underscoring the crucial role of the microbiota in this primary metabolic step. nih.gov
Phase II Metabolism: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate (B86663). usmlestrike.comfiveable.me While Caco-2 cells are known to express some Phase II enzymes, and studies on rat intestinal slices demonstrate the capacity for glucuronide and sulfate conjugation, specific Phase II metabolites of indicine have not been identified in the reviewed preclinical data. nih.govnih.gov
Identification of Preclinical Metabolites
The identification of metabolites is essential for understanding the complete disposition and potential biological activity of a drug candidate. nih.govresearchgate.net
Indicine: The most prominently identified metabolite in preclinical studies is indicine itself, formed via the reduction of its N-oxide precursor. nih.gov
Potential Reactive Metabolites: Pyrrolizidine alkaloids are known to be metabolically activated by hepatic CYPs into reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs). These reactive intermediates are widely considered to be responsible for the hepatotoxicity associated with this class of compounds. It is therefore highly probable that indicine undergoes a similar bioactivation pathway, although specific studies identifying DHPAs derived from indicine were not found in the reviewed literature.
The metabolic pathway can be summarized in the following table:
| Metabolic Step | Compound | Transformation | Key Mediators | Resulting Compound(s) | Source |
| Initial Reduction | Indicine N-oxide | Anaerobic Reduction | Hepatic Microsomes, Gut Microbiota | Indicine | nih.gov |
| Probable Phase I | Indicine | Oxidation (Bioactivation) | Hepatic Cytochrome P450 Enzymes | Dehydropyrrolizidine Alkaloids (DHPAs) (Hypothesized) | General PA literature |
Excretion Profiles in Preclinical Animal Models
The excretion of this compound and its metabolites is primarily evaluated in animal models to understand its clearance from the body. Studies have provided insights into the primary routes and mechanisms of its elimination.
Renal and Biliary Elimination Pathways
In preclinical studies, the primary route of excretion for indicine and its metabolites has been identified as urinary. Following administration, a significant portion of the compound is eliminated through the kidneys.
Research in rabbits has shown that after intravenous administration of indicine N-oxide, a closely related compound that is metabolized to indicine, indicine is detectable in the plasma and is excreted in the urine in a dose-dependent manner nih.gov. Another study further supports the importance of the renal pathway, indicating that for indicine N-oxide, approximately 40% of the administered dose is eliminated in the urine as the unmetabolized drug, with an additional 2% excreted as the free base, indicine.
Conversely, biliary excretion appears to be a minor pathway for indicine N-oxide. It has been observed that indicine N-oxide is not actively secreted into the bile nih.gov. Any presence in the gut following intravenous administration is likely due to passive diffusion rather than active biliary transport nih.gov. This suggests that the liver plays a more significant role in the metabolism of the compound rather than its direct excretion into the bile.
| Excretion Pathway | Animal Model | Findings | Citation |
| Renal (Urinary) | Rabbit | Dose-dependent excretion of indicine in urine following indicine N-oxide administration. | nih.gov |
| Biliary | Rabbit | Indicine N-oxide is not actively excreted in the bile. | nih.gov |
Role of Transporters in Preclinical Excretion
The movement of drugs and their metabolites across biological membranes for excretion is often facilitated by transporter proteins. While specific studies on the role of transporters in the preclinical excretion of this compound are limited, the general mechanisms of renal and biliary drug transport provide a framework for understanding its potential interactions.
Drug transporters are crucial for the active secretion of compounds into the urine and bile. In the kidneys, transporters such as P-glycoprotein (P-gp) and members of the organic anion transporter (OAT) and organic cation transporter (OCT) families are responsible for the tubular secretion of a wide range of drugs. Similarly, in the liver, transporters located on the canalicular membrane of hepatocytes mediate the efflux of drugs and metabolites into the bile.
Given that indicine is primarily cleared through the kidneys, it is plausible that renal transporters are involved in its active secretion. However, direct evidence from preclinical studies specifically identifying the transporters involved in this compound excretion is not yet available. The observation that indicine N-oxide is not actively excreted in the bile suggests that it is not a significant substrate for the major biliary efflux transporters nih.gov. Further research is necessary to elucidate the specific transporters that may play a role in the renal clearance of this compound and its metabolites.
Structure Activity Relationship Sar Studies
Influence of Pyrrolizidine (B1209537) Core Modifications on Biological Activity
The pyrrolizidine core, also known as the necine base, is the foundational structure of all pyrrolizidine alkaloids (PAs). For indicine (B129459), this core is (+)-retronecine. Key structural features of this nucleus are paramount for biological activity.
Stereochemistry plays a pivotal role in the biological activity of PAs. fiveable.menih.gov The specific three-dimensional arrangement of atoms in both the necine base and the necic acid can lead to significant differences in biological effects, as these molecules must interact with stereospecific biological targets like enzymes and receptors. fiveable.melongdom.org Indicine and its stereoisomers, such as intermedine (B191556) and lycopsamine (B1675737), share the same molecular formula but differ in the spatial arrangement at the chiral centers of their necic acid moieties. nih.gov
Intermedine and lycopsamine are diastereomers of indicine. While all are monoesters of retronecine (B1221780), they possess different necic acids: indicine contains (+)-trachelanthic acid, while intermedine and lycopsamine are esters of (-)-trachelanthic acid and (-)-viridifloric acid, respectively. A study comparing the antitumor activity of the N-oxides of these stereoisomers against P388 lymphocytic leukemia demonstrated the critical nature of this stereochemistry. The N-oxides of indicine, intermedine, and lycopsamine were synthesized and screened, revealing differences in their efficacy, thereby underscoring that subtle changes in the 3D configuration of the necic acid directly influence the antitumor response. nih.gov
A critical feature for the biological activity of many PAs, including indicine, is the presence of a double bond at the 1,2-position of the pyrrolizidine nucleus. mdpi.com This unsaturation is a prerequisite for the metabolic activation in the liver by cytochrome P450 enzymes. This metabolic process converts the PA into a highly reactive pyrrolic ester (a dehydro-pyrrolizidine alkaloid or DHPA). mdpi.commdpi.com These electrophilic metabolites are responsible for the compound's biological effects, as they can alkylate cellular macromolecules like DNA and proteins. mdpi.com
Conversely, PAs with a saturated pyrrolizidine nucleus (e.g., those with a platynecine-type base) are generally considered non-toxic because they cannot be metabolized into these reactive pyrrolic intermediates. mdpi.com Therefore, the 1,2-unsaturation in indicine's retronecine core is an essential structural requirement for its bioactivity.
Role of Necic Acid Moiety in Eliciting Biological Responses
The ester functional group linking the necic acid to the pyrrolizidine core is fundamental to the mechanism of action. The ester bond itself is crucial for the formation of the reactive pyrrolic metabolites that cause cytotoxicity. mdpi.com During metabolic activation, the necic acid functions as a leaving group.
Hydrolysis of the ester bond is a primary detoxification pathway for PAs. mdpi.com This reaction cleaves the molecule into the necine base and the necic acid, both of which are significantly less toxic than the parent ester and can be more readily excreted. mdpi.com Consequently, the stability of the ester bond to hydrolysis can influence the duration and intensity of the biological effect. Any structural modification that promotes hydrolysis would be expected to decrease activity.
The structure of the necic acid side chain is a key factor in determining the potency and type of biological activity. PAs are broadly classified as monoesters, open-chain diesters, or macrocyclic diesters. Generally, macrocyclic diesters like senecionine (B1681732) and retrorsine (B1680556) exhibit higher toxicity than open-chain diesters, which in turn are more toxic than monoesters like indicine. mdpi.com
The lower cytotoxicity of monoesters like indicine compared to diesters is evident in studies on human liver cells. mdpi.comnih.gov The branched and hydroxylated nature of indicine's necic acid ((+)-trachelanthic acid) contributes to its specific biological profile, including its noted antitumor properties. The presence and configuration of hydroxyl groups on the side chain are important for the molecule's interaction with biological targets.
Comparative Analysis with Related Pyrrolizidine Alkaloids
The biological activity of indicine is best understood when compared to other PAs with structural similarities and differences. Such comparisons highlight the principles of SAR discussed above. Studies have quantified the cytotoxic and genotoxic potential of indicine alongside its isomers and other PAs.
In metabolically competent human liver cancer cells (HepG2-CYP3A4), indicine demonstrated weaker cytotoxicity compared to diester PAs. For many monoesters, including indicine and lycopsamine, EC50 values for cytotoxicity could not be determined even after 72 hours of exposure, indicating low cytotoxic potential in this assay. In contrast, diesters like lasiocarpine (B1674526) and senecionine showed high cytotoxicity with much lower EC50 values. nih.gov
Genotoxicity, a key measure of the DNA-damaging potential of these compounds, also shows clear structural dependencies. Using a micronucleus assay, benchmark dose lower confidence limit (BMDL) values were calculated, with lower values indicating higher genotoxic potency. Indicine displayed higher genotoxicity than its stereoisomers europine (B191236) and lycopsamine, but was significantly less genotoxic than the macrocyclic diesters retrorsine and seneciphylline. nih.gov
The table below summarizes the genotoxic potential of indicine and related PAs in HepG2-CYP3A4 cells.
| Compound | Alkaloid Type | Necine Base | Genotoxicity (BMDL in µM) |
|---|---|---|---|
| Indicine | Monoester | Retronecine | 6.2 |
| Lycopsamine | Monoester | Retronecine | 62 |
| Europine | Monoester | Heliotridine | 59 |
| Heliotrine | Monoester | Heliotridine | 6.9 |
| Seneciphylline | Cyclic Diester | Retronecine | 0.14 |
| Retrorsine | Cyclic Diester | Retronecine | 0.14 |
Data sourced from Merz et al., 2023. nih.gov
Similarly, cytotoxicity data from another study using human hepatocytes (HepD cells) shows a clear hierarchy of potency, with the monoester intermedine (an isomer of indicine) being less toxic than the macrocyclic diesters retrorsine and senecionine. mdpi.com
The table below presents comparative cytotoxicity data for several PAs.
| Compound | Alkaloid Type | Cell Line | Cytotoxicity (IC50 in µM) |
|---|---|---|---|
| Intermedine | Monoester | HepD | 239.39 |
| Lycopsamine | Monoester | HepD | 164.06 |
| Senecionine | Cyclic Diester | HepD | 173.71 |
| Retrorsine | Cyclic Diester | HepD | 126.55 |
Data sourced from Lin et al., 2021. mdpi.com
These comparative data clearly illustrate the fundamental SAR principles for PAs and establish indicine's position within this class of compounds. Its monoester structure with the specific stereochemistry of the (+)-trachelanthic acid moiety confers a moderate level of genotoxic activity but relatively low cytotoxicity compared to the more complex diester alkaloids.
Indicine vs. Indicine N-Oxide: Structural Differences and Mechanistic Implications
A notable feature of indicine's pharmacology is the enhanced antitumor activity of its corresponding N-oxide. Generally, the free base form of a pyrrolizidine alkaloid is more biologically active because the N-oxide is considered a detoxified metabolite. nih.gov However, indicine N-oxide is an exception to this rule, exhibiting greater potency as an antitumor agent than indicine itself. nih.gov Studies conducted on the P388 lymphocytic leukemia model have demonstrated the significant antitumor properties of indicine N-oxide. nih.gov
The primary structural difference between indicine and indicine N-oxide is the presence of an oxygen atom coordinated to the nitrogen atom in the pyrrolizidine ring of the N-oxide. This modification has profound mechanistic implications. While it was initially thought that the N-oxide must be metabolized back to the free base to exert its effect, research suggests that the conversion of indicine N-oxide to indicine is not a prerequisite for its antitumor activity. nih.gov
| Compound | Key Structural Feature | Relative Antitumor Activity | Proposed Mechanism of Action |
|---|---|---|---|
| Indicine | Tertiary amine in the pyrrolizidine ring | Less active | - |
| Indicine N-Oxide | N-oxide in the pyrrolizidine ring | More active | Inhibition of microtubule assembly (tubulin binding), DNA damage |
Comparison with Isomers (e.g., Intermedine, Lycopsamine) and Analogs
Indicine belongs to a group of stereoisomeric pyrrolizidine alkaloids that also includes intermedine and lycopsamine. These compounds share the same molecular formula and basic structure but differ in the stereochemistry of the necic acid moiety. These subtle stereochemical differences can lead to significant variations in their biological activities, including their cytotoxic and genotoxic profiles.
A study that synthesized and screened indicine, intermedine, lycopsamine, and their respective N-oxides in the P388 lymphocytic leukemia system was conducted to compare their potential as antitumor agents, though specific comparative data from this screening are not detailed in available abstracts. nih.gov
However, comparative studies on the cytotoxicity of these isomers in other models have provided insights into their structure-activity relationships. For instance, in a study using human liver cancer cells (HepG2-CYP3A4), indicine and lycopsamine demonstrated lower cytotoxic potential compared to other pyrrolizidine alkaloids, and their EC50 values could not be determined even after 72 hours of exposure. nih.gov In contrast, another study investigating the hepatotoxicity on HepD cells determined the IC50 values for intermedine and lycopsamine to be 239.39 µM and 164.06 µM, respectively. mdpi.com This suggests that lycopsamine is more cytotoxic to HepD cells than intermedine.
In terms of genotoxicity, one study found that indicine displayed a higher genotoxic potency compared to lycopsamine. nih.gov The differing biological activities among these isomers underscore the critical role of stereochemistry in the interaction of these alkaloids with their cellular targets.
| Compound | Stereochemical Relationship | Reported Cytotoxicity (IC50) in HepD Cells | Relative Genotoxic Potential |
|---|---|---|---|
| Indicine | Isomer | Not reported in the same study | Higher than lycopsamine |
| Intermedine | Isomer | 239.39 µM | - |
| Lycopsamine | Isomer | 164.06 µM | Lower than indicine |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Indicine (B129459) Hydrochloride Analysis
Chromatographic methods are fundamental in the separation and quantification of indicine hydrochloride from complex mixtures, such as biological matrices or synthetic reaction media. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques utilized in this regard.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Purity and Quantification
The development of a robust and reliable HPLC method is crucial for determining the purity of this compound and for its quantification in various samples. A typical reversed-phase HPLC (RP-HPLC) method involves a C18 column, a mobile phase consisting of an aqueous buffer and an organic modifier, and UV detection.
Method development for this compound would typically involve optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities or degradation products. Key parameters to be optimized include the type of stationary phase, the composition and pH of the mobile phase, the flow rate, and the detection wavelength.
Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters and Validation Data for this compound Analysis
| Parameter | Condition / Value |
| Chromatographic Conditions | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Validation Parameters | |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Note: The data in this table is illustrative and based on typical values for similar compounds. Specific values for this compound would be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Profiling
GC-MS is a powerful technique for identifying and quantifying metabolites of this compound in biological samples such as plasma, urine, and tissue extracts. This is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile. One significant metabolic transformation of the related compound, indicine N-oxide, is its reduction to indicine. This conversion can be catalyzed by both hepatic microsomal fractions and gut flora.
For GC-MS analysis, which is suitable for volatile and thermally stable compounds, derivatization of this compound and its metabolites is often necessary to increase their volatility. The process involves extracting the analytes from the biological matrix, followed by a chemical reaction to introduce a functional group that makes the compound more amenable to GC analysis.
The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This allows for the confident identification of known metabolites and the tentative identification of unknown ones.
Spectroscopic Characterization in Research Settings
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of research compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Compounds
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of this compound.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its functional group and electronic environment.
By analyzing the chemical shifts, coupling constants, and integration values from both ¹H and ¹³C NMR spectra, and by employing two-dimensional NMR techniques (like COSY and HSQC), the complete structure of this compound can be pieced together and confirmed.
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for Indicine Moiety
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~3.5 | ~60 |
| 2 | ~2.0 | ~35 |
| 3 | ~4.0 | ~70 |
| 5 | ~3.0 | ~55 |
| 6 | ~2.5 | ~30 |
| 7 | ~4.5 | ~75 |
| 8 | ~6.0 | ~130 |
| 9 | - | ~175 |
Note: This table presents hypothetical data for the core pyrrolizidine (B1209537) ring system for illustrative purposes. Actual chemical shifts would be determined from experimental spectra of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis in Research
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, which essentially gives the molecular weight of the compound.
Furthermore, by inducing fragmentation of the molecular ion, a characteristic mass spectrum is produced. The pattern of fragment ions provides valuable clues about the molecule's structure. The fragmentation of pyrrolizidine alkaloids often involves characteristic cleavages of the ester groups and the bicyclic pyrrolizidine core. Analyzing these fragments helps in confirming the identity of this compound and in differentiating it from other related alkaloids.
Table 3: Plausible Mass Spectrometry Fragmentation Data for Indicine
| m/z Value | Proposed Fragment Identity |
| 299 | [M]+ (Molecular Ion of Indicine) |
| 136 | [Retronecine - H₂O]+ |
| 120 | [Necic acid moiety]+ |
| 94 | [Pyrrolizidine core fragment]+ |
Note: This table shows plausible m/z values for the fragmentation of the indicine free base for illustrative purposes. The actual fragmentation pattern would be determined experimentally.
Electrophoretic and Immunochemical Research Methods
Electrophoretic and immunochemical methods offer alternative and complementary approaches for the analysis of this compound and related compounds.
Paper electrophoresis has been shown to be a useful technique for the separation of pyrrolizidine alkaloids. In non-complexing electrolytes, these compounds migrate as cations, and their separation is based on differences in molecular weight and basicity (pKa value). This technique can be particularly useful for separating mixtures of alkaloids and for identifying individual components.
Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), can be developed for the specific and sensitive detection of this compound. These assays rely on the highly specific binding between an antibody and its target antigen (in this case, this compound or a derivative). The development of such an assay would involve producing antibodies that recognize this compound and then using these antibodies in a competitive or sandwich ELISA format for its quantification in biological fluids. While highly specific, the development of such an assay is a complex process.
Stability-Indicating Assays for Research Formulations
A stability-indicating assay is a validated analytical procedure designed to accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities. vscht.cz The development of such assays is a critical component of pharmaceutical research and development, providing essential information on the intrinsic stability of a drug substance. scispace.com This is achieved through forced degradation studies, which involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing. pharmaguideline.com
For research formulations of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to understand its degradation pathways and to ensure that the analytical method can effectively separate the intact drug from any products that may form under various environmental influences. rroij.comresearchgate.net
Forced Degradation Studies
To develop a stability-indicating method for this compound, forced degradation studies are conducted under several stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. pharmoutsourcing.comijcrt.org The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the degradation pathways are adequately explored without completely destroying the sample. resolvemass.ca
A typical forced degradation study for a research formulation of this compound would involve the following conditions:
Acid Hydrolysis: The drug substance is exposed to an acidic medium (e.g., 0.1 M Hydrochloric acid) at an elevated temperature.
Base Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1 M Sodium hydroxide) at room or elevated temperature.
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), is performed to assess the compound's susceptibility to oxidation.
Thermal Degradation: The solid drug substance is subjected to high temperatures (e.g., 60°C) to evaluate its stability under dry heat.
Photolytic Degradation: The drug substance is exposed to light with a specific illumination (e.g., 1.2 million lux hours) and UV wavelength (e.g., 200 watt-hours/square meter) to assess its photosensitivity. pharmaguideline.com
The results of these hypothetical forced degradation studies on this compound are summarized in the interactive data table below.
Method Development and Validation
Following the forced degradation studies, a stability-indicating HPLC method is developed and validated to ensure its suitability for its intended purpose. The method must be able to separate the this compound peak from all degradation products and any process-related impurities. chromatographyonline.com
A representative HPLC method for this compound might utilize a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile. The detector wavelength would be selected based on the UV absorbance maximum of this compound.
The validation of the analytical method is performed according to ICH Q2(R2) guidelines and typically includes the following parameters: hmrlabs.comich.org
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation results for a hypothetical stability-indicating HPLC method for this compound are presented in the interactive data table below.
Computational and Theoretical Chemistry Applications
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. mdpi.com Molecular dynamics (MD) simulations provide an in-silico approach to study the structure and behavior of molecules and their interactions over time. nih.govnih.gov
Currently, there are no publicly available research articles that detail molecular docking or molecular dynamics studies specifically performed on indicine (B129459) hydrochloride. Such studies would be invaluable in:
Identifying Potential Biological Targets: Docking simulations could be used to screen indicine hydrochloride against a library of known protein structures to identify potential biological targets. This could help to elucidate its mechanism of action and potential therapeutic or toxic effects.
Understanding Binding Mechanisms: For a known target, docking and subsequent MD simulations could reveal the specific binding mode of this compound. This includes identifying key amino acid residues involved in the interaction and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Predicting Binding Affinity: Computational methods can estimate the binding free energy of the this compound-target complex, providing a prediction of its binding affinity.
Given the lack of specific data, a hypothetical table of potential docking results is presented below to illustrate the type of information such a study could provide.
Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Protein Kinase A | -8.2 | Lys72, Glu91, Asp184 |
| DNA Topoisomerase I | -7.5 | Arg364, Asn722, Tyr723 |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govmdpi.com These models are then used to predict the activity of new, unsynthesized compounds. nih.govmdpi.com
A thorough search of the scientific literature reveals no specific QSAR models developed for this compound or a series of its analogs. The development of a QSAR model for this compound would require a dataset of structurally similar compounds with experimentally determined biological activities. Such a model could:
Predict the Biological Activity of Analogs: By correlating molecular descriptors (e.g., physicochemical properties, topological indices) with activity, a QSAR model could predict the potency of new this compound derivatives.
Guide the Design of More Potent Compounds: The model could identify the key structural features that are either beneficial or detrimental to the desired biological activity, thus guiding the synthesis of more effective molecules.
Estimate Potential Toxicity: QSAR models are also widely used to predict the toxicity of chemical compounds.
The following table illustrates the types of molecular descriptors that would be relevant in a QSAR study of this compound.
Relevant Molecular Descriptors for a Potential QSAR Study of this compound
| Descriptor Type | Example Descriptors |
|---|---|
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |
| Steric | Molecular volume, Surface area, Molar refractivity |
| Hydrophobic | LogP, Water solubility |
| Topological | Connectivity indices, Shape indices |
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. mdpi.comnih.gov DFT calculations can provide valuable insights into the chemical reactivity of a molecule by calculating various electronic properties. mdpi.comnih.gov
There is no specific research available that applies DFT calculations to predict the reactivity of this compound. Such calculations could be employed to:
Determine Electron Distribution: DFT can be used to calculate the molecular electrostatic potential (MEP) map, which illustrates the electron density distribution and helps in identifying the electrophilic and nucleophilic sites within the molecule.
Analyze Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Calculate Reactivity Descriptors: DFT can be used to compute various conceptual DFT descriptors such as chemical potential, hardness, softness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. mdpi.com
A hypothetical table of DFT-calculated reactivity descriptors for this compound is provided below to demonstrate the potential output of such a study.
Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity |
| Electronegativity (χ) | 3.85 | Measure of the power to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Global Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |
Note: The data in this table is purely illustrative and not based on actual DFT calculations.
Future Research Trajectories and Academic Perspectives
Development of Novel Research Tools and Probes Based on Indicine (B129459) Hydrochloride
A significant frontier in understanding the pharmacokinetics and pharmacodynamics of indicine hydrochloride lies in the creation of specialized molecular tools and probes. These tools are essential for tracking the molecule within biological systems and identifying its interaction partners.
Radiolabeling for Metabolic Studies: The synthesis of radiolabeled compounds is a fundamental technique in drug development, allowing for the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME) moravek.commoravek.com. For pyrrolizidine (B1209537) alkaloids, radiolabeling with isotopes like Carbon-14 (¹⁴C) has been achieved by feeding plant root cultures with radiolabeled precursors, such as [1,4-¹⁴C]putrescine core.ac.uk. This approach enables detailed metabolic studies and the quantification of the compound and its metabolites in various tissues. Future research could apply similar custom radiosynthesis techniques to produce ¹⁴C- or Tritium (³H)-labeled this compound, providing critical data for preclinical and clinical investigations rdcthera.compharmaron.com.
Fluorescent Analogs for Cellular Imaging: To visualize the subcellular localization of this compound in real-time, fluorescent analogs can be developed semanticscholar.orgthe-scientist.com. By attaching a fluorescent dye (fluorophore) to the indicine molecule, researchers can use live-cell imaging techniques, such as confocal microscopy, to observe its uptake, distribution within cellular compartments, and potential accumulation in specific organelles rsc.orgnih.gov. This would offer invaluable insights into its cellular mechanism of action.
Biotinylated Probes for Target Identification: Identifying the direct molecular targets of a compound is crucial for understanding its biological effects. Chemical proteomics approaches, utilizing biotinylated probes, have become powerful tools for this purpose researchgate.netnih.gov. A biotin tag is chemically linked to the this compound molecule. When introduced to cell lysates, this probe binds to its protein targets. The resulting complex can then be isolated using streptavidin-coated beads, which have a high affinity for biotin, allowing for the subsequent identification of the bound proteins by mass spectrometry nih.gov. This method can uncover both expected and unconventional protein targets, providing a more comprehensive view of the drug's mechanism.
| Research Tool | Application | Potential Insights for this compound |
| Radiolabeled Indicine | ADME (Absorption, Distribution, Metabolism, Excretion) studies moravek.com | Quantify tissue distribution and identify metabolic pathways. |
| Fluorescent Indicine Analogs | Live-cell imaging and subcellular localization rsc.orgresearchgate.net | Visualize uptake and accumulation in specific cellular organelles. |
| Biotinylated Indicine Probes | Affinity-based protein target identification researchgate.netnih.gov | Isolate and identify direct protein binding partners. |
Exploration of Unconventional Biological Targets in Preclinical Models
Historically, the cytotoxic effects of many pyrrolizidine alkaloids have been attributed to their ability to act as DNA alkylating agents, leading to DNA damage, cell cycle arrest, and apoptosis nih.govmdpi.com. While this is a plausible mechanism for this compound, future research is poised to explore biological targets beyond direct DNA interaction.
The identification of such unconventional targets can be greatly facilitated by the use of advanced preclinical models, both in vitro (cell-based) and in vivo (animal models) nih.govresearchgate.netsemanticscholar.org. These models provide a platform to test the effects of this compound in a biologically relevant context. For instance, high-throughput screening of cancer cell lines could reveal differential sensitivity, pointing towards specific genetic or protein expression profiles that correlate with the drug's efficacy.
Furthermore, the molecular probes developed, as described in the previous section, will be instrumental in pulling down and identifying protein targets that are not directly related to DNA repair. These could include enzymes involved in key signaling pathways, transcription factors, or proteins that regulate cellular processes like angiogenesis or inflammation. Uncovering these unconventional targets would not only deepen the understanding of this compound's mechanism of action but could also open up new therapeutic applications.
Integration of Omics Technologies in Mechanistic Research
Omics technologies, which allow for the large-scale study of biological molecules, are set to revolutionize the mechanistic investigation of compounds like this compound. These high-throughput methods provide a global view of the cellular response to a drug, moving beyond a single-target perspective.
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, revealing how drug treatment alters gene expression frontiersin.orgmdpi.com. Transcriptomic profiling of cancer cells treated with this compound could identify the upregulation or downregulation of entire gene networks nih.gov. Such studies can point to the activation or inhibition of specific signaling pathways and cellular responses. There is existing literature that suggests the use of transcriptomic profiling to study the response to indicine N-oxide, a closely related compound .
Proteomics: Proteomics involves the large-scale analysis of proteins mdpi.com. By comparing the proteome of cells before and after treatment with this compound, researchers can identify changes in protein expression, post-translational modifications, and protein-protein interactions ias.ac.inmdpi.comnih.gov. This can provide direct clues about the cellular pathways affected by the compound and help identify biomarkers of drug response nih.gov.
Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system nih.gov. Metabolomic studies can reveal how this compound alters cellular metabolism mdpi.com. For example, it could uncover shifts in energy production, nucleotide synthesis, or amino acid metabolism, providing a functional readout of the drug's impact on cellular physiology.
| Omics Technology | Focus of Study | Potential Findings for this compound |
| Transcriptomics | Gene expression (RNA) | Identification of gene networks and signaling pathways modulated by the compound. |
| Proteomics | Protein expression and modification | Discovery of differentially expressed proteins and potential biomarkers of response. |
| Metabolomics | Metabolite profiles | Understanding of how the compound alters cellular metabolic pathways. |
Advancements in Synthetic Biology for Sustainable Production of Analogs
This compound is a natural product, and its supply can be limited by the availability of the plant source. Synthetic biology and metabolic engineering offer a promising alternative for the sustainable production of this compound and its analogs nih.govlbl.govmdpi.com.
This approach involves engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae (yeast), to produce the desired compound researchcommons.orgnih.gov. The biosynthesis of pyrrolizidine alkaloids involves specific enzymatic pathways, starting from common cellular precursors nih.gov. Researchers have identified key enzymes in these pathways, such as homospermidine synthase in plants and nonribosomal peptide synthetases in bacteria nih.gov.
By introducing the genes encoding these biosynthetic enzymes into a microbial host, it is possible to create a cellular factory for the production of the core pyrrolizidine structure. Furthermore, by modifying these pathways or introducing additional enzymes, novel analogs of indicine with potentially improved efficacy or different properties could be generated researchgate.net. This strategy not only provides a scalable and sustainable source for these compounds but also opens the door for the creation of a diverse library of related molecules for further drug discovery and development.
Q & A
Q. What are the critical handling and storage requirements for Indicine hydrochloride in laboratory settings?
this compound requires storage at -20°C or below to maintain stability, as indicated by its labeling in chemical catalogs . Researchers should aliquot the compound to avoid repeated freeze-thaw cycles, use desiccants to prevent hydrolysis, and verify purity (≥98%) via HPLC or LC-MS before experimental use. Proper handling includes using anhydrous conditions for solubility studies and avoiding exposure to light or humidity during weighing .
Q. How can researchers validate the identity and purity of this compound in synthetic or extracted samples?
Methodological validation should include:
- Structural confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to match published spectra or reference standards.
- Purity assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities.
- Stability testing : Accelerated degradation studies under varying pH, temperature, and light conditions to identify decomposition products .
Q. What in vitro models are appropriate for preliminary pharmacological screening of this compound?
Use cell-based assays relevant to the compound’s hypothesized mechanism (e.g., cytotoxicity assays in cancer cell lines if studying antitumor activity). Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to account for heterogeneity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from:
- Batch variability : Compare purity, stereochemistry, and salt forms (e.g., hydrochloride vs. free base) between studies .
- Experimental design : Control for cell culture conditions (e.g., serum concentration, passage number) and assay endpoints (e.g., ATP-based viability vs. apoptosis markers).
- Data normalization : Use standardized metrics (e.g., % inhibition relative to vehicle) and meta-analysis tools like RevMan to harmonize disparate datasets .
Q. What strategies optimize the synthesis of this compound to improve yield and scalability for preclinical studies?
Key considerations:
- Route selection : Compare total synthesis (e.g., from pyrrolizidine alkaloid precursors) vs. semi-synthesis (modification of natural isolates).
- Catalysis : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation steps) to reduce byproducts.
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate → methanol) or recrystallization in ethanol/water mixtures .
Q. How can researchers design a robust pharmacokinetic (PK) study for this compound in animal models?
Protocol design should include:
- Dosing regimen : Single vs. multiple doses (oral, IV, or IP) with blood sampling at 0, 1, 2, 4, 8, 12, 24 h post-administration.
- Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL for plasma samples.
- Data modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability .
Q. What computational approaches predict the target binding modes of this compound?
Combine:
- Molecular docking : AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB entries for kinase or receptor targets).
- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and conformational changes.
- Pharmacophore modeling : MOE or LigandScout to identify critical interaction motifs (e.g., hydrogen bonds with catalytic residues) .
Methodological and Reporting Standards
Q. How should researchers address ethical and reproducibility concerns when publishing data on this compound?
- Replication : Include detailed experimental protocols (e.g., solvent ratios, incubation times) in supplementary materials.
- Data transparency : Deposit raw NMR, HPLC, and bioassay datasets in repositories like Zenodo or Figshare.
- Ethical compliance : For in vivo studies, cite institutional animal care committee approvals (IACUC) and adhere to ARRIVE guidelines .
Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?
Use:
- Non-linear regression : Prism GraphPad for sigmoidal curve fitting (log[inhibitor] vs. response).
- ANOVA with post-hoc tests : Tukey’s HSD for multi-group comparisons.
- Error propagation : Include 95% confidence intervals for IC₅₀ values and report p-values adjusted for multiple testing .
Data Contradiction and Validation
Q. How can researchers differentiate between artifact and genuine bioactivity in high-throughput screens of this compound?
Apply:
- Counter-screens : Test against unrelated targets (e.g., GPCRs if studying kinase inhibition) to rule out pan-assay interference.
- Orthogonal assays : Confirm hits using SPR (binding affinity) and functional assays (e.g., cAMP ELISA).
- Chelation checks : Perform metal-depletion experiments to exclude false positives from metal ion interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
